molecular formula C6H2BrCl2FO2S B6165280 3-bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride CAS No. 2384931-78-4

3-bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride

Cat. No.: B6165280
CAS No.: 2384931-78-4
M. Wt: 308
InChI Key:
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Description

3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H2BrCl2FO2S It is a derivative of benzene, substituted with bromine, chlorine, and fluorine atoms, along with a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes, utilizing advanced reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are crucial for efficient production.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols can be used under basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include sulfonamides or sulfonate esters.

    Coupling Products: Biaryl compounds are commonly formed in coupling reactions.

Scientific Research Applications

3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways depend on the specific nucleophile and reaction conditions employed .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various complex molecules.

Properties

CAS No.

2384931-78-4

Molecular Formula

C6H2BrCl2FO2S

Molecular Weight

308

Purity

95

Origin of Product

United States

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